![molecular formula C17H22O3 B023090 2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 109954-48-5](/img/structure/B23090.png)
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verapliquinone B is a prenylated quinone compound isolated from marine organisms, particularly from the genus Aplidium. This compound belongs to a family of secondary metabolites known for their diverse biological activities, including cytotoxic and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Verapliquinone B involves the functionalization of quinone compounds. One common method is the C-H functionalization of 2-methoxy-1,4-benzoquinone, which produces a mixture of isomers . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for Verapliquinone B are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Verapliquinone B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroquinone to quinone.
Reduction: Reduction of quinone to hydroquinone.
Substitution: Introduction of different functional groups at specific positions on the quinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include different isomers of Verapliquinone B and its derivatives, which can exhibit varying biological activities .
Aplicaciones Científicas De Investigación
Verapliquinone B has several scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and its reactivity.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of Verapliquinone B involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets . The compound’s ability to undergo redox cycling is a key factor in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Verapliquinone A: Another prenylated quinone with similar biological activities.
Griffithane D: A methoxy-1,4-benzoquinone derivative with antiprotozoal activity.
SAN5201: A related compound with significant antibacterial and antitumor activities.
Betulinan A: Known for its wide range of biologically interesting properties.
Uniqueness
Verapliquinone B is unique due to its specific prenylation pattern and its potent cytotoxic and antioxidant properties. Its ability to generate ROS and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
Número CAS |
109954-48-5 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8- |
Clave InChI |
CNUQZHQKEQFDPU-JYRVWZFOSA-N |
SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
SMILES isomérico |
CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Sinónimos |
verapliquinone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


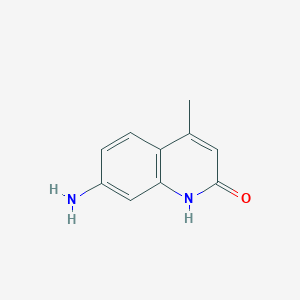
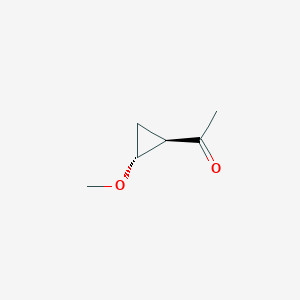
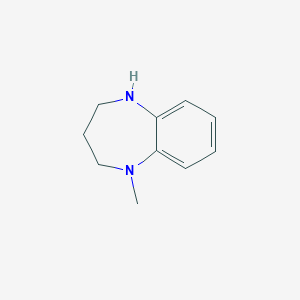
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)

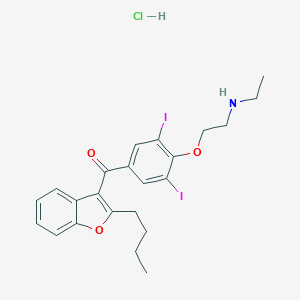
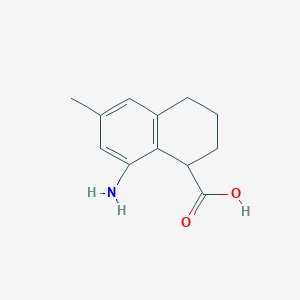
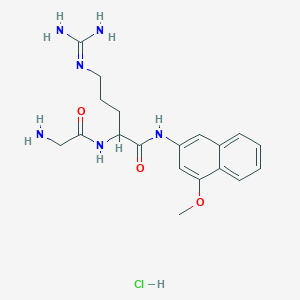
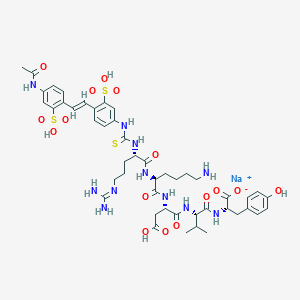
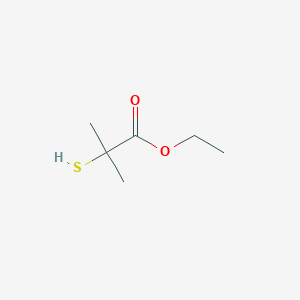
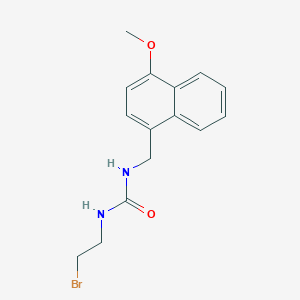
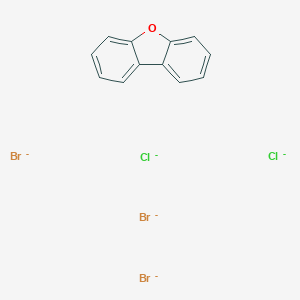
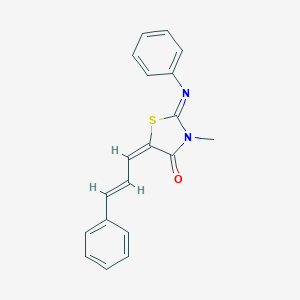
![5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B23045.png)
